molecular formula C6H15NaO4S B1324547 Sodium 1-hexanesulfonate monohydrate CAS No. 207300-91-2

Sodium 1-hexanesulfonate monohydrate

Cat. No. B1324547
CAS RN: 207300-91-2
M. Wt: 206.24 g/mol
InChI Key: CLCGFJYKZGFGSQ-UHFFFAOYSA-M
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Description

Sodium 1-hexanesulfonate monohydrate, also known as 1-hexanesulfonic acid sodium salt monohydrate, has the chemical formula CH₃(CH₂)₄CH₂SO₃Na · H₂O. Its CAS number is 207300-91-2, and its molecular weight is 206.24 g/mol. This compound serves as an ion pair reagent, commonly employed in the analysis of small organic compounds, pharmaceutical products, and metabolites using high-performance liquid chromatography (HPLC) .


Synthesis Analysis

Sodium 1-hexanesulfonate monohydrate can be synthesized through various methods. One notable approach involves the coupling of aldehydes or ketones with amines, using triethyl phosphate as a reactant. This reaction efficiently yields alpha-aminophosphonates, which find applications in organic synthesis .


Molecular Structure Analysis

The molecular structure of Sodium 1-hexanesulfonate monohydrate consists of a hexane chain (CH₃(CH₂)₄CH₂) with a sulfonic acid group (SO₃Na) attached. The monohydrate form includes a water molecule (H₂O) .


Chemical Reactions Analysis

  • Polynuclear Oxidobismuth Sulfonates : Sodium 1-hexanesulfonate monohydrate can react with sodium 2-methyl-2-propensulfonate and tetra-μ3-hydroxyhexakis(nitrato-κO)tetra-μ3-oxohexabismuth in DMSO to yield polynuclear oxidobismuth sulfonates .

Physical And Chemical Properties Analysis

  • Purity : ≥98.5% (titration)

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC)

Sodium 1-hexanesulfonate monohydrate is widely used as an ion-pairing reagent in HPLC . This application is crucial for the analysis of small organic compounds , pharmaceutical products, and metabolites. Its role in HPLC enhances the separation of compounds that are otherwise difficult to distinguish, making it invaluable in both qualitative and quantitative analysis.

Catalyst for Synthesis of Alpha-Aminophosphonates

This compound serves as an efficient catalyst in the synthesis of alpha-aminophosphonates . This reaction typically involves the coupling of aldehydes or ketones with an amine and triethyl phosphate. The resulting alpha-aminophosphonates are important due to their biological activity and potential use in medicinal chemistry.

Synthesis of Amidoalkyl Naphthols

Sodium 1-hexanesulfonate monohydrate can be used to catalyze the three-component reaction of β-naphthol, aldehydes, and urea to synthesize amidoalkyl naphthols . These compounds have various applications, including as intermediates in the synthesis of pharmacologically active molecules.

Preparation of Polynuclear Oxidobismuth Sulfonates

In research, this compound is utilized to prepare polynuclear oxidobismuth sulfonates . These are synthesized by reacting with sodium 2-methyl-2-propensulfonate and tetra-μ3-hydroxyhexakis(nitrato-κO)tetra-μ3-oxohexabismuth in DMSO. Such compounds are studied for their structural properties and potential catalytic activities.

Suzuki Coupling Reactions

As a base, Sodium 1-hexanesulfonate monohydrate is used in organic coupling reactions , such as Suzuki coupling reactions . These reactions are pivotal in the formation of carbon-carbon bonds, which are fundamental in organic synthesis and the production of various chemical compounds.

Capillary Electrophoresis Analysis of Peptides

Lastly, it is involved in high-performance capillary electrophoresis analysis of peptides . This technique is similar to HPLC in its use for separating compounds, but it uses a capillary tube and an electric field to separate substances based on their charge and size. This application is particularly useful in the field of proteomics and peptide research.

Mechanism of Action

As an ion pair reagent, Sodium 1-hexanesulfonate monohydrate enhances the separation and detection of analytes in HPLC. It forms ion pairs with charged analytes, improving their retention and elution behavior in the chromatographic system .

Safety and Hazards

  • Flash Point : Not applicable

Future Directions

Research on Sodium 1-hexanesulfonate monohydrate could explore its applications beyond HPLC, such as in catalysis or as a building block for novel compounds. Investigating its interactions with other molecules and potential biological effects may yield valuable insights .

properties

IUPAC Name

sodium;hexane-1-sulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3S.Na.H2O/c1-2-3-4-5-6-10(7,8)9;;/h2-6H2,1H3,(H,7,8,9);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCGFJYKZGFGSQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCS(=O)(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635692
Record name Sodium hexane-1-sulfonate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 1-hexanesulfonate monohydrate

CAS RN

207300-91-2
Record name Sodium hexane-1-sulfonate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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